molecular formula C11H17NO2 B1676048 4-butoxy-3-methoxyaniline CAS No. 104177-78-8

4-butoxy-3-methoxyaniline

Cat. No.: B1676048
CAS No.: 104177-78-8
M. Wt: 195.26 g/mol
InChI Key: XGLYMVHOEUAQJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of m-anisidine, 4-butoxy- typically involves the reaction of m-anisidine with butyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the methoxy group with the butoxy group .

Industrial Production Methods: Industrial production of m-anisidine, 4-butoxy- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: m-Anisidine, 4-butoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: m-Anisidine, 4-butoxy- is used in the synthesis of various organic compounds, including dyes and pharmaceuticals. It serves as an intermediate in the preparation of complex molecules .

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It has been used as a ligand in affinity chromatography for the purification of enzymes .

Medicine: Its bioactive properties make it a candidate for drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used in the formulation of coatings and adhesives .

Mechanism of Action

The mechanism of action of m-anisidine, 4-butoxy- involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, affecting their activity and function. The compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . This inhibition can be reversible or irreversible, depending on the nature of the interaction .

Comparison with Similar Compounds

Uniqueness: m-Anisidine, 4-butoxy- is unique due to the presence of the butoxy group, which imparts distinct chemical and physical properties. This modification enhances its solubility and reactivity, making it suitable for specific applications in research and industry .

Properties

CAS No.

104177-78-8

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

4-butoxy-3-methoxyaniline

InChI

InChI=1S/C11H17NO2/c1-3-4-7-14-10-6-5-9(12)8-11(10)13-2/h5-6,8H,3-4,7,12H2,1-2H3

InChI Key

XGLYMVHOEUAQJZ-UHFFFAOYSA-N

SMILES

CCCCOC1=C(C=C(C=C1)N)OC

Canonical SMILES

CCCCOC1=C(C=C(C=C1)N)OC

Appearance

Solid powder

104177-78-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

m-Anisidine, 4-butoxy-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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